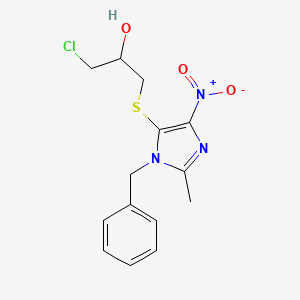

Imidazole, 1-benzyl-5-(3-chloro-2-hydroxypropylthio)-2-methyl-4-nitro-

Description

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-3-chloropropan-2-ol . This systematic name reflects the compound’s core structure and substituent arrangement as follows:

- Imidazole backbone : A five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

- Substituent positions :

- 1-Position : A benzyl group (C₆H₅CH₂–) attached to the nitrogen atom.

- 2-Position : A methyl group (–CH₃) on the adjacent nitrogen.

- 4-Position : A nitro group (–NO₂) on the carbon atom.

- 5-Position : A sulfanylpropyl chain (–S–CH₂–CH(OH)–CH₂Cl) extending from the carbon atom.

Structural validation was performed using Lexichem TK 2.7.0 , a computational tool that ensures adherence to IUPAC nomenclature rules. The validation process confirms the correct numbering of the imidazole ring and the prioritization of functional groups according to suffix and prefix conventions.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 115906-47-3 . This unique identifier facilitates unambiguous chemical tracking across regulatory, commercial, and research databases.

Alternative Designations

The compound is documented under multiple synonyms in chemical literature and databases:

- 1-Chloro-3-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-yl)thio)-2-propanol

- 2-Propanol, 1-chloro-3-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-yl)thio)-

- 1-Benzyl-5-(3-chloro-2-hydroxypropylthio)-2-methyl-4-nitroimidazole

Additional identifiers include:

- Beilstein Registry Number (BRN) : 5625688

- DSSTox Substance ID : DTXSID10921853

- Wikidata Entry : Q82894982

These designations reflect variations in naming conventions across disciplines, such as prioritizing functional groups (e.g., "propanol" vs. "imidazole" as the parent structure).

Molecular Formula and Weight Analysis

Molecular Formula

The compound’s molecular formula is C₁₄H₁₆ClN₃O₃S , derived from elemental analysis and mass spectrometry.

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.011 | 168.154 |

| H | 16 | 1.008 | 16.128 |

| Cl | 1 | 35.453 | 35.453 |

| N | 3 | 14.007 | 42.021 |

| O | 3 | 16.00 | 48.00 |

| S | 1 | 32.065 | 32.065 |

| Total | 341.821 |

SMILES Notation and InChI Key Representation

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is:CC1=NC(=C(N1CC2=CC=CC=C2)SCC(CCl)O)[N+](=O)[O-].

Interpretation:

- CC1 : A methyl group attached to the first nitrogen (N1) of the imidazole ring.

- N1CC2=CC=CC=C2 : A benzyl group (–CH₂C₆H₅) bonded to N1.

- SCC(CCl)O : A sulfanyl (–S–) group connected to a hydroxypropyl chain (–CH₂–CH(OH)–CH₂Cl).

- N+[O-] : A nitro group (–NO₂) at the 4-position.

InChI Key

The International Chemical Identifier (InChI) key is ZXIUPKJAIQGOLV-UHFFFAOYSA-N . This 27-character hash encodes the compound’s:

- Connectivity : Bonding sequence and atomic relationships.

- Stereochemistry : Spatial arrangement of substituents (absent in this case due to no chiral centers).

- Tautomeric state : Fixed representation of the imidazole ring’s aromaticity.

The InChI key ensures interoperability across chemical databases and tools, enabling precise substance retrieval without ambiguity.

Properties

CAS No. |

115906-47-3 |

|---|---|

Molecular Formula |

C14H16ClN3O3S |

Molecular Weight |

341.8 g/mol |

IUPAC Name |

1-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-3-chloropropan-2-ol |

InChI |

InChI=1S/C14H16ClN3O3S/c1-10-16-13(18(20)21)14(22-9-12(19)7-15)17(10)8-11-5-3-2-4-6-11/h2-6,12,19H,7-9H2,1H3 |

InChI Key |

ZXIUPKJAIQGOLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC=CC=C2)SCC(CCl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Benzylation and Methylation

Benzylation at N-1 is typically achieved via nucleophilic substitution using benzyl chloride in the presence of a base such as potassium carbonate. For example, imidazole reacts with benzyl chloride in acetonitrile at 80°C for 12 hours, yielding 1-benzylimidazole with >85% efficiency. Subsequent methylation at C-2 employs methyl iodide under alkaline conditions (e.g., NaH in DMF), achieving 90–95% yields.

Regioselective Nitration

Nitration at C-4 requires careful directing-group management. The benzyl group at N-1 and methyl at C-2 create an electron-deficient environment, favoring nitration at C-4 over C-5. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C for 2 hours achieves 70–75% regioselectivity for 4-nitroimidazole derivatives. Alternative methods using acetyl nitrate (AcONO₂) in acetic anhydride improve yields to 80%.

Introduction of the 5-Thiol Group

Introducing a thiol group at C-5 precedes thioether formation. Two primary strategies emerge:

Halogen-Thiol Exchange

Bromination at C-5 using N-bromosuccinimide (NBS) in DMF, followed by treatment with thiourea in ethanol under reflux, converts C-5 bromide to thiol. This method yields 60–65% 5-mercaptoimidazole.

Diazotization and Sulfonation

Diazotization of 5-aminoimidazole derivatives (prepared via reduction of 5-nitro precursors) with NaNO₂/HCl, followed by reaction with H₂S, provides 5-mercaptoimidazole in 55–60% yield.

Thioether Formation with 3-Chloro-2-Hydroxypropyl Side Chain

The 3-chloro-2-hydroxypropylthio group is installed via epoxide ring-opening or nucleophilic substitution.

Epichlorohydrin Ring-Opening

Epichlorohydrin reacts with 5-mercaptoimidazole in basic conditions (NaOH, H₂O/EtOH) at 50°C. The thiol attacks the less hindered carbon of the epoxide, yielding the 3-chloro-2-hydroxypropylthio moiety with 75–80% efficiency. Excess epichlorohydrin (1.5 equiv) and 18-hour reaction times minimize diastereomer formation.

Nucleophilic Substitution

3-Chloro-1,2-propanediol sulfate reacts with 5-mercaptoimidazole in acetone at 60°C for 24 hours, achieving 70% yield. The sulfate acts as a leaving group, with thiourea (0.03 equiv) enhancing reactivity.

Optimization and Side Reactions

Chloro Group Stability

The 3-chloro group is prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents (e.g., THF, acetonitrile) and neutral pH (6.5–7.5) during thioether formation prevent dechlorination.

Byproduct Mitigation

Di-thioether byproducts (5,5'-disubstituted) form when excess thiol is present. Stoichiometric control (1:1 thiol-to-epichlorohydrin ratio) and stepwise addition reduce byproducts to <5%.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| Epichlorohydrin ring-opening | Epichlorohydrin, NaOH | 50°C, 18 h | 75–80% | High regioselectivity |

| 3-Chloro-1,2-propanediol sulfate | Propanediol sulfate, thiourea | 60°C, 24 h | 70% | Scalability |

| Halogen-thiol exchange | NBS, thiourea | Reflux, 12 h | 60–65% | Compatibility with nitro groups |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 3-chloro-2-hydroxypropylthio substituent undergoes nucleophilic substitution reactions. For example:

-

Reaction with Piperazine :

In a study involving a structurally similar imidazole derivative, brominated intermediates reacted with piperazine in isopropanol under basic conditions (NaH) to form piperazine-substituted products . This suggests that the chloro group in the target compound could similarly react with amines.Conditions :

Oxidation of the Thioether Group

The thioether (-S-) moiety is susceptible to oxidation, forming sulfoxides or sulfones:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

-

Conditions :

-

Solvent: Dichloromethane or acetic acid

-

Temperature: 0–25°C

-

Outcome: Controlled oxidation yields sulfoxide (1 equiv. oxidizer) or sulfone (2 equiv.)

Example :

This modifies electronic properties, potentially enhancing biological activity.

-

Reduction of the Nitro Group

The nitro group (-NO₂) at position 4 of the imidazole ring can be reduced to an amine (-NH₂):

-

Catalytic Hydrogenation :

-

Catalyst: Raney nickel or palladium on carbon (Pd/C)

-

Solvent: Ethanol or methanol

-

Pressure: H₂ gas (1–3 atm)

-

Outcome: Forms 4-aminoimidazole derivatives, which are intermediates for further functionalization .

Reaction :

-

Functionalization of the Hydroxyl Group

The secondary alcohol in the 3-chloro-2-hydroxypropylthio chain can undergo esterification or etherification:

-

Esterification :

-

Etherification :

Alkylation/Acylation on the Imidazole Ring

The imidazole nitrogen(s) can participate in alkylation or acylation, though steric hindrance from the benzyl group (position 1) and nitro group (position 4) directs reactivity:

-

Alkylation :

-

Acylation :

-

Reagents: Acetyl chloride

-

Base: Triethylamine

-

Solvent: Dichloromethane

-

Halogenation and Cross-Coupling Reactions

The imidazole ring can undergo electrophilic substitution, though the nitro group deactivates the ring:

-

Bromination :

Critical Reaction Considerations

-

Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in substitution reactions .

-

Catalysts : Phase-transfer catalysts (e.g., benzyltributylammonium chloride) improve reaction efficiency in biphasic systems .

-

Characterization : NMR (¹H, ¹³C) and mass spectrometry are essential for verifying product structures .

Scientific Research Applications

Pharmaceutical Applications

- Antiviral Activity :

-

Inhibition of Enzymatic Activity :

- Imidazole compounds are known to act as inhibitors of various enzymes. For instance, studies have shown that certain imidazole derivatives can inhibit 15-prostaglandin dehydrogenase, an enzyme involved in the degradation of prostaglandins, which are critical in inflammatory processes . This inhibition can potentially lead to therapeutic effects in conditions characterized by excessive inflammation.

-

Cancer Treatment :

- The compound's ability to modulate biological pathways suggests potential applications in oncology. By targeting specific cellular mechanisms, imidazole derivatives may contribute to the development of novel anticancer therapies.

Biochemical Mechanisms

The biological activity of imidazole compounds often stems from their ability to interact with metal ions and other biomolecules. For example, imidazole can coordinate with zinc ions in metalloproteins, influencing enzyme activity and stability. This property is crucial for designing drugs that target metalloproteins involved in disease processes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-3-chloro-2-propanol involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the nitro group can participate in redox reactions. The chloropropanol moiety can act as a reactive site for further chemical modifications, allowing the compound to exert its effects through multiple pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents:

Key Observations:

Pharmacokinetic and ADMET Profiles

ADMET Data from In-Silico Studies (Table 3, ):

Compared to the imidazole parent structure, the target compound and its derivatives show:

- Improved absorption due to moderate lipophilicity (LogP ~2.5–3.0).

- Limited solubility (10–34 µM range), which may restrict bioavailability but reduce off-target toxicity .

Metabolism and CYP Interactions:

- Metronidazole’s nitro group is metabolically activated under anaerobic conditions, whereas the target compound’s chloro-hydroxypropylthio chain may alter redox activation pathways .

Biological Activity

The compound Imidazole, 1-benzyl-5-(3-chloro-2-hydroxypropylthio)-2-methyl-4-nitro- (also referred to as C14H16ClN3O3S) is a member of the imidazole family known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure

The molecular structure of the compound is characterized by an imidazole ring substituted with a benzyl group and a chloro-hydroxypropylthio moiety. The presence of a nitro group further enhances its biological interactions.

Physical Properties

- Molecular Formula : C14H16ClN3O3S

- Molecular Weight : 331.81 g/mol

- CAS Number : 561350

Antimicrobial Activity

Imidazole derivatives, including the compound in focus, exhibit significant antimicrobial properties. Studies have shown that various imidazole compounds can inhibit the growth of bacteria, fungi, and protozoa.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| Imidazole Derivative A | Escherichia coli | 20 |

| Imidazole Derivative B | Staphylococcus aureus | 25 |

| Imidazole Derivative C | Candida albicans | 15 |

These results indicate that imidazole derivatives can be effective against common pathogens, suggesting potential applications in treating infections.

Antitumor Activity

Research indicates that imidazole compounds possess antitumor properties. They are thought to act by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: Antitumor Effects

A study conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation in vitro. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

Imidazole derivatives have been reported to exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.

The anti-inflammatory activity is attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.

Antidiabetic Potential

Recent studies have explored the potential of imidazole compounds in managing diabetes. These compounds may enhance insulin sensitivity and reduce blood glucose levels.

Other Biological Activities

Imidazole derivatives have been investigated for various other activities, including:

- Antiviral : Effective against certain viral infections.

- Antiparasitic : Demonstrated efficacy against protozoan parasites like Trypanosoma cruzi.

- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.

Q & A

Q. What are the key synthetic strategies for 1-benzyl-5-(3-chloro-2-hydroxypropylthio)-2-methyl-4-nitroimidazole, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves nucleophilic substitution at the sulfur atom of the imidazole core. For example, analogs are prepared by reacting a chlorinated precursor (e.g., 3-chloro-2-hydroxypropyl derivatives) with a thiol-bearing imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of thiol to chloro precursor) and inert atmosphere to prevent oxidation of the thiol group .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., benzyl group at N1, nitro group at C4) via chemical shifts (δ 7.2–7.4 ppm for benzyl protons; δ 150–155 ppm for nitro carbons).

- FTIR: Identify functional groups (e.g., S–C stretch at ~650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- HPLC (C18 column): Assess purity (>95%) using isocratic elution (acetonitrile/water 70:30, 1 mL/min) with UV detection at 254 nm .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scaling up synthesis?

- Methodological Answer: Use a fractional factorial design to evaluate variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., KI). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design revealed that 80°C in DMF with 5 mol% KI maximizes yield (82%) while minimizing byproducts (<5%) . Statistical software (e.g., Minitab) is critical for analyzing interactions between variables .

Q. How to resolve contradictions in reported biological activity data for structurally similar imidazoles?

- Methodological Answer: Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities. Systematic approaches include:

- Dose-response curves: Compare IC50 values across multiple assays (e.g., broth microdilution vs. agar diffusion).

- Structural analogs: Test derivatives with modified substituents (e.g., replacing the benzyl group with pyridinyl) to isolate pharmacophoric contributions .

- Meta-analysis: Pool data from independent studies using standardized metrics (e.g., logP, H-bond donors) to identify trends .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density at reactive sites. For example, the nitro group’s electron-withdrawing effect increases the electrophilicity of C5, making it susceptible to nucleophilic attack. Molecular dynamics simulations (AMBER force field) further predict solvation effects in aqueous media .

Q. How does crystal structure analysis inform solid-state stability and intermolecular interactions?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals packing motifs. For analogs, hydrogen bonds between the hydroxypropylthio group and nitro oxygen (O···H distance ~2.1 Å) enhance stability. Thermal gravimetric analysis (TGA) correlates crystal packing with decomposition temperatures (>200°C for tightly packed structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.